molecular formula C10H12O4 B1586650 3-Ethoxy-4-methoxybenzoic acid CAS No. 2651-55-0

3-Ethoxy-4-methoxybenzoic acid

Cat. No. B1586650
CAS RN: 2651-55-0
M. Wt: 196.2 g/mol
InChI Key: DMSAIFTWQMXOBE-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxybenzoic acid is a type of organic compound that falls under the category of benzenoids. It is a derivative of methoxybenzoic acids . It is a white to pale cream powder .


Molecular Structure Analysis

The molecular formula of 3-Ethoxy-4-methoxybenzoic acid is C10H12O4 . The InChI code for this compound is 1S/C10H12O4/c1-3-14-9-6-7 (10 (11)12)4-5-8 (9)13-2/h4-6H,3H2,1-2H3, (H,11,12) .


Physical And Chemical Properties Analysis

3-Ethoxy-4-methoxybenzoic acid is a solid substance with a melting point of 156-160°C . Its predicted boiling point is 316.4±22.0 °C, and it has a predicted density of 1.178±0.06 g/cm3 .

Scientific Research Applications

Encapsulation in Layered Inorganic Nanoparticles

3-Ethoxy-4-methoxybenzoic acid has been encapsulated in layered double hydroxide (LDH) to produce nanohybrids for controlled release of flavor, particularly in food applications. The structure and release kinetics of these nanohybrids were systematically studied, highlighting the potential of this compound in controlled flavor release technologies (Hong, Oh, & Choy, 2008).

Spectral Analysis for Analytical Applications

The spectral fingerprints of 3-Ethoxy-4-methoxybenzoic acid have been analyzed in both infrared and Raman spectra. This compound shows potential for analytical applications, especially in winemaking, where its surface-enhanced Raman scattering (SERS) properties can detect the compound at picomole concentrations (Clavijo, Menendez, & Aroca, 2008).

Enzymatic Interactions and Purification

Studies on 3-Ethoxy-4-methoxybenzoic acid have focused on its interactions with enzymatic systems. A specific enzyme system from Pseudomonas putida acts on various substrates, including 3-Ethoxy-4-methoxybenzoic acid, demonstrating the compound's potential in biotechnological applications (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Identification in Dietary Intake

This compound has been identified as a metabolite in urinary organic acid profiling, particularly after the dietary intake of ethyl vanillin, a vanilla-like flavoring agent. This underscores its role in food chemistry and metabolic studies (Mamer, Montgomery, Deckelbaum, & Granot, 1985).

Safety And Hazards

3-Ethoxy-4-methoxybenzoic acid is classified as a potentially hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, to wear protective gloves/eye protection/face protection, and to avoid release to the environment .

properties

IUPAC Name

3-ethoxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSAIFTWQMXOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384932
Record name 3-ethoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methoxybenzoic acid

CAS RN

2651-55-0
Record name 3-ethoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 3-ethoxy-4-methoxybenzoate (4.42 g), methanol (160 mL) and IN-sodium hydroxide solution (40 mL) was heated for 2 hours under reflux. The reaction mixture was acidified with 1N-hydrochloric acid to pH 4, and the organic solvent was removed by evaporation. The aqueous layer was diluted with water and extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was triturated with hexane to give 3-ethoxy-4-methoxybenzoic acid as colorless powders (3.76 g). NMR (CDCl3, δ): 1.50 (3H, t, J=7 Hz), 3.95 (3H, s), 4.17 (2H, q, J=7 Hz), 6.92 (1H, d, J=8 Hz), 7.60 (1H, d, J=4 Hz), 7.76 (1H, dd, J=4, 8 Hz); Mass m/z: 195(M+).
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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